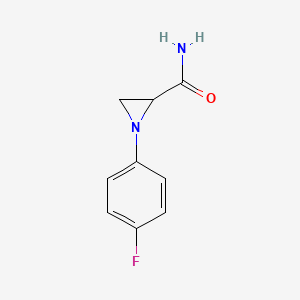

1-(4-Fluorophenyl)aziridine-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

933453-50-0 |

|---|---|

Molecular Formula |

C9H9FN2O |

Molecular Weight |

180.18 g/mol |

IUPAC Name |

1-(4-fluorophenyl)aziridine-2-carboxamide |

InChI |

InChI=1S/C9H9FN2O/c10-6-1-3-7(4-2-6)12-5-8(12)9(11)13/h1-4,8H,5H2,(H2,11,13) |

InChI Key |

PQTBXCCLASSOJO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N1C2=CC=C(C=C2)F)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Fluorophenyl Aziridine 2 Carboxamide and Its Analogues

Retrosynthetic Analysis and Key Precursors for the Compound

A retrosynthetic analysis of 1-(4-fluorophenyl)aziridine-2-carboxamide identifies several key disconnection points, primarily at the C-N bonds of the strained aziridine (B145994) ring. This analysis reveals the essential precursors required for its synthesis.

The most logical disconnections are:

C2-N bond and C3-N bond (via [2+1] cycloaddition): This approach disconnects the molecule into a C2 fragment (carbene or equivalent) and a C=N fragment (imine). This points to a direct aziridination strategy.

One C-N bond (via intramolecular cyclization): This disconnection breaks one of the ring's C-N bonds, unfurling the ring into an open-chain precursor. This suggests an indirect synthesis through intramolecular substitution.

Based on these strategies, the primary precursors for synthesizing this compound are:

For Direct Aziridination (Imine Pathway):

4-Fluorobenzaldehyde (B137897): This serves as the starting material for generating the necessary N-(4-fluorophenyl)imine.

A source of the "C2-carboxamide" fragment: This is typically a stabilized ylide or a diazo compound like 2-diazoacetamide. nih.govorganic-chemistry.org

For Direct Aziridination (Olefin Pathway):

An α,β-unsaturated carboxamide: Specifically, acrylamide (B121943) or a derivative.

A nitrene source: A reagent capable of delivering the N-(4-fluorophenyl)nitrene fragment, such as 4-fluorophenyl azide (B81097). nih.gov

For Indirect Synthesis (Intramolecular Cyclization):

4-Fluoroaniline (B128567): The source of the N-aryl group.

A three-carbon chain with appropriate functional groups: This could be a 2,3-dihalopropanamide for a Gabriel-Cromwell type reaction or a β-amino alcohol or halide derivative for cyclization. clockss.orgnih.gov For instance, a compound like 2-amino-3-chloropropanamide would be a key intermediate. nih.gov

A summary of these key precursors is provided in the table below.

| Synthetic Approach | Key Precursors |

| Direct Aziridination (Imine) | 4-Fluorobenzaldehyde, 2-Diazoacetamide or related ylides |

| Direct Aziridination (Olefin) | Acrylamide, 4-Fluorophenyl azide or other nitrene sources |

| Indirect Cyclization | 4-Fluoroaniline, 2,3-Dihalopropanamide or β-substituted aminopropanamides |

Direct Aziridination Approaches

Direct aziridination involves the construction of the three-membered ring in a single key step from open-chain precursors. This is often achieved by reacting a double bond (either C=C or C=N) with a species that can donate a single atom (a nitrene) or a one-carbon unit (a carbene).

Aziridination of Imines (e.g., from 4-fluorobenzaldehyde derivatives)

One of the most common strategies for synthesizing 3-aryl-aziridines is the reaction of an imine with a carbene or a carbene equivalent. nih.gov For the target molecule, this would involve the reaction of an N-(4-fluorophenyl)imine with a reagent that provides the C2-carboxamide unit.

The general process involves two steps:

Imine Formation: 4-Fluorobenzaldehyde is condensed with an appropriate amine to form an imine.

Aziridination: The resulting imine is then reacted with a stabilized ylide or a diazo compound. For instance, the reaction of imines with amide-stabilized ammonium (B1175870) ylides can produce 3-arylated trans-aziridine carboxamides. nih.gov Alternatively, catalytic systems, often employing Lewis acids or transition metals, can facilitate the reaction between an imine and a diazo compound, such as ethyl diazoacetate, to yield aziridine carboxylates with high stereoselectivity. organic-chemistry.org While the specific use of 2-diazoacetamide is less common, the principle remains a viable pathway.

Various catalytic systems have been developed to promote this transformation, including those based on bismuth triflate or Brønsted acids, which can afford cis-aziridines with excellent selectivity. organic-chemistry.org

Nitrene/Carbene Transfer to Olefins (e.g., α,β-unsaturated carboxamides)

An alternative direct approach is the aziridination of a C=C double bond. nih.gov In this scenario, the target molecule can be synthesized by the reaction of an α,β-unsaturated carboxamide, such as acrylamide, with a nitrene source that delivers the 'N-(4-fluorophenyl)' group.

The key aspects of this method are:

Nitrene Source: The nitrene can be generated from various precursors. Transition metal catalysts, particularly those based on copper, rhodium, or gold, are often used to facilitate the transfer of a nitrene from a source like a sulfonyl- or aryl-azide to an olefin. nih.govnih.gov In this specific case, 4-fluorophenyl azide could serve as the nitrene precursor.

Reaction Conditions: The reaction is typically catalyzed by a metal complex. For example, Evans' aziridination protocol uses a copper catalyst in conjunction with a nitrene source like PhI=NTs for the synthesis of N-tosyl aziridines from cinnamates. nih.gov Oxidative methods have been developed that allow for the synthesis of aziridine-2-carboxamides directly. nih.gov The presence of acids like trifluoroacetic acid can also promote the aziridination of α,β-unsaturated esters and ketones using N-aminoquinazolones as the nitrene source, sometimes with improved stereoselectivity at lower temperatures. rsc.org

Indirect Synthesis via Intramolecular Cyclization Reactions

Indirect methods construct the aziridine ring through an intramolecular nucleophilic substitution reaction. This typically involves a precursor that already contains the N-(4-fluorophenyl) group and a suitable leaving group on the carbon chain.

Gabriel-Cromwell Type Cyclization of Halogenated Substrates

The Gabriel-Cromwell reaction is a classic method for forming aziridines. clockss.org It involves the reaction of a β-haloamine or a related substrate, which cyclizes upon treatment with a base. For the synthesis of this compound, this would typically involve the reaction of 4-fluoroaniline with a 2,3-dihalopropanamide.

The process can be described as follows:

Nucleophilic Attack: 4-fluoroaniline attacks one of the electrophilic carbons of the dihalogenated substrate, displacing one halide and forming a β-haloamino intermediate.

Intramolecular Cyclization: In the presence of a base, the nitrogen atom is deprotonated, and the resulting amide anion performs an intramolecular S_N2 reaction, displacing the second halide and closing the three-membered ring. nih.gov

This method has been successfully used to synthesize N-sugar substituted chiral aziridines and enantiomerically pure trans-aziridine-2-carboxylates. capes.gov.brnih.gov Asymmetric variations of the Gabriel-Cromwell reaction have also been developed using chiral auxiliaries to achieve high diastereoselectivity. clockss.org

Cyclization of β-Substituted Amino Substrates

This strategy is conceptually similar to the Gabriel-Cromwell reaction but often starts from precursors like β-amino alcohols or other β-substituted amino acids. nih.gov The synthesis of the aziridine ring is achieved by converting the hydroxyl or other functional group into a good leaving group, followed by base-promoted intramolecular cyclization.

A plausible synthetic sequence is:

Precursor Synthesis: A β-amino alcohol, such as 3-((4-fluorophenyl)amino)propane-1,2-diol, is prepared. This precursor can be derived from the ring-opening of an epoxide with 4-fluoroaniline.

Activation and Cyclization: The hydroxyl group at the 2-position is converted into a good leaving group, such as a mesylate or tosylate. Subsequent treatment with a base promotes the deprotonation of the amino group, which then displaces the leaving group via an intramolecular nucleophilic substitution to form the aziridine ring. clockss.org This approach has been applied in the synthesis of aziridines from amino alcohols and is a key step in the synthesis of complex molecules like Oseltamivir (Tamiflu). clockss.org A similar strategy starting from aspartic acid has been used to construct aziridine rings by reducing an α-carboxylate to an alcohol, which then cyclizes with a protected α-amino group. nih.gov

Enantioselective Synthesis of Chiral this compound

The creation of chiral aziridines, such as this compound, in an enantiomerically pure form is a key objective in modern organic synthesis. The catalytic asymmetric aziridination of alkenes is one of the most direct and efficient methods for this purpose. nih.gov This approach involves the addition of a nitrene equivalent across an alkene's double bond. nih.gov The use of fluoroaryl azides, which can be prepared from readily available fluoroanilines, is an attractive strategy as it directly installs the desired N-fluoroaryl group during the ring-forming step. nih.gov

Asymmetric Catalytic Systems for Aziridination

A variety of transition-metal-based chiral catalysts have been developed to facilitate the enantioselective synthesis of aziridines. nih.gov These systems are designed to create a chiral environment around the reactants, influencing the stereochemical outcome of the aziridination reaction.

Cobalt-Based Catalysis: A notable system for the synthesis of N-fluoroaryl aziridines involves a cobalt(II) complex of a D2-symmetric chiral amidoporphyrin. nih.gov This catalyst has proven effective for the asymmetric aziridination of various alkenes using fluoroaryl azides as the nitrene source. nih.govnih.gov Research has shown that the catalyst structure and reaction solvent significantly impact both the yield and the enantioselectivity of the reaction. For instance, using a specifically designed porphyrin ligand, [Co(P3)], in fluorobenzene (B45895) at room temperature provides the desired N-fluoroaryl aziridine product in high yield and excellent enantiomeric excess (ee). nih.gov

Rhodium-Based Catalysis: Planar chiral rhodium(III) indenyl catalysts represent another advanced system for the enantioselective aziridination of unactivated alkenes. acs.orgnih.gov This method is significant because simple alkyl-substituted olefins are typically challenging substrates. acs.org The high level of enantioselectivity is induced by the catalyst's unique planar chiral structure. acs.org

Ruthenium-Based Catalysis: Researchers have also reported newly designed Ru(CO)salen complexes that act as efficient catalysts for the asymmetric aziridination of alkenes. rsc.org These catalysts can effectively decompose azides under ambient conditions and promote highly enantioselective aziridination with low catalyst loadings. rsc.org

Boron-Based Catalysis: Chiral Brønsted acid catalysts derived from VAPOL or VANOL ligands, when combined with triphenyl borate, form an effective system for asymmetric aziridination. msu.edu This approach is particularly successful for the reaction of imines with diazo compounds like ethyl diazoacetate, yielding cis-3-substituted aziridine-2-carboxylates with high enantioselectivity. msu.edu Multicomponent reactions using BOROX catalysts have also been developed for the synthesis of trans-aziridines from aldehydes, amines, and diazo compounds. nih.gov

Other Metal and Organocatalytic Systems: Further research has explored a range of other catalytic systems. These include copper-catalyzed reactions rsc.org and organocatalytic methods, such as the imino Corey-Chaykovsky reaction, which uses chiral sulfides to achieve asymmetric aziridination. rsc.org

Diastereoselective Routes and Chiral Auxiliary Strategies

When a substrate already contains one or more stereocenters, the goal is to control the formation of a new stereocenter relative to the existing ones. This is known as diastereoselective synthesis. Chiral auxiliaries are often employed to achieve this control. numberanalytics.com

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical course of a reaction. numberanalytics.com After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com

A prominent strategy for the diastereoselective synthesis of aziridine-2-carboxylates involves the use of N-tert-butanesulfinyl ketimino esters. organic-chemistry.orgacs.org The N-tert-butanesulfinyl group acts as a potent chiral auxiliary, directing the addition of a sulfur ylide (aza-Corey-Chaykovsky reaction) to produce aziridines with very high diastereoselectivity (>97:3 dr). organic-chemistry.org This methodology provides access to biologically relevant α-quaternary amino esters and their derivatives from readily available precursors. organic-chemistry.orgacs.org Similarly, chiral sulfinamide groups have been used as both a nucleophile and a chiral directing group in copper-catalyzed radical aminotrifluoromethylation of alkenes to produce substituted aziridines with excellent diastereoselectivity. rsc.org

Catalyst-Controlled Diastereoselection: In some advanced catalytic systems, the chirality of the catalyst can override the stereochemical influence of a stereocenter already present in the substrate. nih.gov This catalyst control is highly valuable as it allows for the synthesis of either diastereomer of the product from the same chiral substrate simply by choosing the appropriate enantiomer of the catalyst. acs.orgnih.gov For example, using a planar chiral Rh(III) indenyl catalyst, both matched and mismatched diastereomers of an aziridine can be synthesized with high diastereomeric ratios. acs.orgnih.gov

Optimization of Reaction Conditions and Yields

Achieving high yields and selectivity in the synthesis of this compound requires careful optimization of various reaction parameters. Factors such as the choice of catalyst, solvent, temperature, pressure, and the stoichiometry of reagents play a crucial role. msu.eduresearchgate.netresearchgate.net

Influence of Catalyst and Solvent: The selection of the catalyst and solvent is often the first step in optimization. As demonstrated in the cobalt-catalyzed aziridination with fluoroaryl azides, modifying the porphyrin ligand of the catalyst and screening various solvents can lead to significant improvements in both yield and enantioselectivity. nih.gov Fluorobenzene was identified as the solvent of choice for this particular system, delivering high yield (94%) and enantioselectivity (92% ee). nih.gov

| Entry | Catalyst | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | [Co(P1)] | Toluene | 75 | 85 |

| 2 | [Co(P2)] | Toluene | 88 | 88 |

| 3 | [Co(P3)] | Toluene | 90 | 90 |

| 4 | [Co(P3)] | Benzene | 85 | 89 |

| 5 | [Co(P3)] | Fluorobenzene | 94 | 92 |

| 6 | [Co(P3)] | CH2Cl2 | 81 | 86 |

Effect of Temperature and Pressure: Temperature is a critical variable. Lowering the reaction temperature can sometimes increase the enantiomeric excess, although it may also lead to a decrease in the reaction rate or even halt the reaction entirely. msu.edu Conversely, for some reactions, such as certain fluoromethylations, conducting the synthesis in a sealed pressure tube at elevated temperatures (e.g., 100°C) can result in significantly higher yields compared to reactions run at ambient pressure. researchgate.net

Reagent Stoichiometry and Addition Sequence: The relative amounts of reactants and the order in which they are introduced can be crucial. For some multicomponent reactions, a pre-reaction period where the catalyst, an aldehyde, and an amine are stirred together before the addition of a diazo compound is essential for achieving high yields and selectivities. nih.gov It has also been observed that simply using a large excess of one reagent does not necessarily improve the yield and can be inefficient. msu.edu

Chemical Reactivity and Transformations of 1 4 Fluorophenyl Aziridine 2 Carboxamide

Aziridine (B145994) Ring-Opening Reactions

The high ring strain of the aziridine heterocycle is the principal driver for its reactivity, making it susceptible to cleavage by a wide range of reagents. clockss.org The N-(4-fluorophenyl) group, being weakly electron-withdrawing, and the C2-carboxamide group modulate the electrophilicity of the ring carbons, influencing the reaction pathways.

Nucleophilic attack is the most common transformation for aziridines, leading to the formation of β-functionalized amine derivatives. acs.org The reaction typically proceeds via an SN2 mechanism. For an aziridine-2-carboxamide, nucleophilic attack can occur at either the C2 (α) or C3 (β) position of the ring.

Heteroatom Nucleophiles : Studies on analogous N-activated aziridine-2-carboxylates show that heteroatom nucleophiles, such as amines, alcohols, and thiols, generally attack regioselectively at the β-carbon (C3). clockss.orgacs.org This preference is attributed to the steric hindrance and electronic influence of the carboxamide group at C2. Thiophenols are known to be particularly efficient for this transformation. nih.gov Iron-catalyzed aminolysis of meso-N-aryl aziridines has been shown to be a highly efficient method for producing valuable 1,2-diamines. organic-chemistry.org Similarly, reports on aziridine-2-carboxamides indicate that oxygen nucleophiles can be used effectively, with Lewis acids like BF₃·OEt₂ promoting the reaction. nih.gov

Carbon Nucleophiles : The regioselectivity with carbon nucleophiles, such as organometallic reagents, can be less predictable. clockss.org In some cases, non-regioselective attack is observed. clockss.org Furthermore, the carboxamide functionality itself can be susceptible to nucleophilic attack by strong carbon nucleophiles, which can limit the utility of this method. clockss.org However, research on related N-sulfonylaziridine-2-carboxylic acids has demonstrated that higher-order cuprates can achieve good regioselectivity for attack at the C3 position, yielding α-amino acids. rsc.org

The expected outcomes for the nucleophilic ring-opening of 1-(4-fluorophenyl)aziridine-2-carboxamide are summarized in the table below, based on data from analogous systems.

| Nucleophile Type | Reagent Example | Expected Site of Attack | Product Type |

| Amines | Aniline (B41778) | C3 (β-position) | 1,2-Diamine derivative |

| Alcohols | Methanol (with Lewis acid) | C3 (β-position) | β-Alkoxy-α-amino amide |

| Thiols | Thiophenol | C3 (β-position) | β-Thio-α-amino amide |

| Organometallics | Higher-order cuprates | C3 (β-position) | α-Amino acid derivative |

While the N-(4-fluorophenyl) group provides some activation, the aziridine ring in this compound can be further activated toward nucleophilic attack by reaction with electrophiles. mdpi.com This process involves the lone pair of electrons on the aziridine nitrogen attacking an electrophile (e.g., a Lewis acid or an alkyl halide), forming a highly reactive aziridinium (B1262131) ion. mdpi.comresearchgate.net This increased electrophilicity of the ring carbons allows for ring-opening by even weak nucleophiles. mdpi.com This strategy is particularly useful for non-activated or weakly activated aziridines. mdpi.com

The regioselectivity of the ring-opening reaction—whether the nucleophile attacks the C2 or C3 carbon—is a critical aspect of the reactivity of this compound.

Regioselectivity : For N-aryl aziridines substituted at the 2-position, the site of attack is governed by a balance of steric and electronic factors. Generally, nucleophilic attack is favored at the less sterically hindered carbon (C3). researchgate.net However, the formation of a positive charge in the transition state can be better stabilized at the C2 position due to the adjacent aryl group on the nitrogen. In palladium-catalyzed cross-couplings of 2-substituted aziridines, the regioselectivity can be controlled by the choice of phosphine (B1218219) ligand. acs.org For heteroatom nucleophiles, attack is overwhelmingly directed to the C3 position in N-activated aziridine-2-carboxylate (B8329488) systems. clockss.org

Stereoselectivity : Aziridine ring-opening reactions with nucleophiles are typically stereospecific. They proceed through an SN2-type mechanism, resulting in the inversion of the stereochemistry at the carbon center that is attacked. acs.org Therefore, if a single enantiomer of this compound is used, the ring-opening reaction is expected to produce a single enantiomer of the product, with the configuration at the site of attack being inverted.

Beyond traditional nucleophilic substitution, the aziridine ring can be opened via radical pathways or with the assistance of transition metal catalysts.

Radical Processes : The generation of N-aziridinyl radicals from N-pyridinium aziridines has been demonstrated, establishing a pathway for aziridine group transfer reactions. acs.org Additionally, the use of a titanocene (B72419) catalyst has been shown to achieve the first catalytic, radical-radical ring opening of N-acylated aziridines. mdpi.com These methods suggest that this compound could potentially undergo radical-mediated transformations under appropriate conditions.

Metal-Catalyzed Processes : A variety of transition metals are known to catalyze the ring-opening of aziridines, often with high regioselectivity and functional group tolerance. mdpi.com Palladium catalysis is particularly well-developed for the cross-coupling of aziridines with organoboron reagents. acs.org Other metals have also been employed for unique transformations. organic-chemistry.orgmdpi.com

The following table summarizes various metal-catalyzed ring-opening reactions applicable to N-aryl aziridines.

| Metal Catalyst | Transformation Type | Reference |

| Palladium(0) | Cross-coupling with organoboron reagents | acs.org |

| Nickel(0) | Reductive cross-coupling with aryl iodides | mdpi.com |

| Iron(II) | Aminolysis with aromatic amines | organic-chemistry.org |

| Iridium(I) | (4+3) Cyclization with vinyl aziridines | mdpi.com |

| Titanocene(III) | Catalytic radical ring-opening | mdpi.com |

| Bimetallic | Enantioselective ring-opening with silyl (B83357) nucleophiles | nih.gov |

Reactions at the Carboxamide Moiety

The carboxamide functional group at the C2 position also possesses its own characteristic reactivity, which can be exploited for further molecular diversification.

The carboxamide group can undergo several transformations, although these reactions must compete with the facile ring-opening of the strained aziridine. The nature of the amide (primary, secondary, or tertiary) can influence the reactivity of the entire molecule. For instance, in the ring-opening of aziridine-2-carboxamides with carbohydrate nucleophiles, the reaction was most effective with secondary amides. nih.gov

Potential reactions at the carboxamide functional group include:

Hydrolysis : Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding 1-(4-fluorophenyl)aziridine-2-carboxylic acid. This transformation could alter the regioselectivity of subsequent ring-opening reactions. clockss.org

Reduction : Strong reducing agents like lithium aluminum hydride can reduce the carboxamide to an aminomethyl group, yielding [1-(4-fluorophenyl)aziridin-2-yl]methanamine.

Dehydration : Treatment with dehydrating agents could potentially convert the primary carboxamide to a nitrile, yielding 1-(4-fluorophenyl)aziridine-2-carbonitrile.

In some cases, reactions intended for the carboxamide could induce or be followed by the opening of the aziridine ring, leading to more complex structural rearrangements. The N-acetyl group on an aziridine has been shown to influence the product distribution during reductive ring-opening reactions. acs.org

Interconversion with Related Carboxylic Acid Derivatives

The carboxamide group of this compound can be interconverted with other carboxylic acid derivatives through various nucleophilic acyl substitution reactions. libretexts.orglibretexts.org The reactivity of these derivatives generally follows the order: acyl chloride > anhydride (B1165640) > ester > amide. youtube.com This hierarchy dictates the feasibility of converting the amide into other functional groups.

Hydrolysis to Carboxylic Acid: The amide can be hydrolyzed to the corresponding 1-(4-fluorophenyl)aziridine-2-carboxylic acid. This transformation typically requires heating with aqueous acid (H₃O⁺) or base. youtube.com The acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.org Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. In some cases, the hydrolysis of aziridines can be accompanied by ring-opening as a competing side reaction. nih.govnih.gov

Conversion to Esters and Other Amides: Direct conversion of the primary amide to an ester is generally not favored. A more common route involves the initial hydrolysis to the carboxylic acid, which can then be converted to an acyl chloride and subsequently reacted with an alcohol to form the desired ester. libretexts.orgyoutube.com Similarly, transamidation to form a different amide can be challenging but may be achieved under specific conditions.

Conversion to Nitriles: Dehydration of the primary carboxamide group can yield the corresponding 1-(4-fluorophenyl)aziridine-2-carbonitrile. This transformation is typically carried out using dehydrating agents.

The interconversion of these derivatives is a fundamental aspect of synthetic chemistry, allowing for the strategic manipulation of functional groups to achieve a desired target molecule.

Reactivity of the 4-Fluorophenyl Group

The fluorine atom on the phenyl ring is a key feature influencing its reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. The electron-withdrawing inductive effect of fluorine deactivates the ring towards electrophilic attack, making these reactions slower than on unsubstituted benzene. scranton.edu However, the lone pairs on the fluorine can stabilize the arenium ion intermediate through resonance for ortho and para substitution. Therefore, reactions like nitration or halogenation would be expected to occur primarily at the positions ortho to the fluorine atom (positions 3 and 5 on the phenyl ring), assuming the aziridine group does not sterically hinder these positions.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atom and the aziridine ring can activate the aromatic ring for nucleophilic aromatic substitution, particularly at the para position (position 4). nih.gov This allows for the displacement of the fluorine atom by strong nucleophiles. The success of SNAr reactions is highly dependent on the presence of an electron-withdrawing group and the nature of the nucleophile and reaction conditions. nih.gov

The carbon-fluorine bond of the 4-fluorophenyl group can participate in various palladium-catalyzed cross-coupling reactions, although C-F bond activation is generally more challenging than that of C-Br or C-I bonds. mdpi.com More commonly, the aryl halide functionality is introduced at a different position on the phenyl ring to facilitate these reactions. For instance, if a bromo or iodo substituent were present on the 4-fluorophenyl ring, a wide array of cross-coupling reactions could be employed for further diversification. nih.govmdpi.com

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the (halo)aryl-substituted aziridine with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov This is a powerful method for forming carbon-carbon bonds and introducing new aryl or alkyl groups.

Buchwald-Hartwig Amination: This methodology allows for the formation of carbon-nitrogen bonds by coupling the (halo)aryl-substituted aziridine with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. nih.govmdpi.comresearchgate.netnih.gov This is a key reaction for the synthesis of more complex aniline derivatives.

Sonogashira Coupling: This reaction would enable the formation of a carbon-carbon bond between the (halo)aryl-substituted aziridine and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst.

These cross-coupling reactions provide a versatile toolkit for modifying the 4-fluorophenyl moiety, allowing for the synthesis of a diverse library of analogs with varied electronic and steric properties.

Rearrangement Reactions Involving the Aziridine Ring

The strained three-membered ring of this compound is susceptible to various rearrangement reactions, often promoted by acid, heat, or metal catalysts. These reactions typically involve cleavage of one of the carbon-carbon or carbon-nitrogen bonds of the aziridine ring.

Acid-catalyzed rearrangements are common for aziridines. rsc.org For instance, treatment with a Lewis acid like boron trifluoride etherate can induce aza-pinacol type rearrangements, leading to the formation of imines. rsc.org The regioselectivity of ring-opening and rearrangement is influenced by the substituents on the aziridine ring.

Thermal rearrangements can also occur, though they often require higher temperatures. rsc.org These reactions can lead to a variety of products depending on the substitution pattern of the aziridine.

Furthermore, metal-catalyzed rearrangements have been reported for certain aziridine derivatives. For example, gold-catalyzed rearrangements of propargylic aziridines can lead to the formation of substituted pyrroles through a cascade of cyclization, ring-opening, and rearrangement steps. nih.gov While not directly applicable to the title compound, this illustrates the potential for metal catalysts to induce complex transformations of the aziridine ring.

Complex Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. Due to its reactive functionalities, this compound or its derivatives could potentially participate in such reactions.

Ugi and Passerini Reactions: The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are prominent examples of isocyanide-based MCRs. researchgate.netnih.govorganic-chemistry.org While the direct participation of this compound as a primary component in these reactions is not explicitly documented, related aziridine derivatives have been utilized. For instance, 2H-azirines can act as components in Ugi reactions to form aziridine-2-carboxamides. nih.gov The core principle of these reactions involves the reaction of an isocyanide, a carbonyl compound, a carboxylic acid, and (in the case of the Ugi reaction) an amine. researchgate.netnih.gov The aziridine moiety could potentially be incorporated into one of the starting materials to generate complex, poly-functionalized products containing the intact or rearranged aziridine scaffold. The outcome of such reactions would be highly dependent on the specific reaction conditions and the reactivity of the aziridine derivative. nih.gov

The ability to incorporate strained rings like aziridines into MCRs offers a rapid and efficient route to novel and structurally diverse chemical entities.

Spectroscopic and Advanced Structural Elucidation of 1 4 Fluorophenyl Aziridine 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment, connectivity, and spatial relationships of atoms within the molecule can be mapped out. nih.govnih.gov

Proton (1H) and Carbon (13C) NMR Chemical Shift Analysis

The 1H and 13C NMR spectra of 1-(4-Fluorophenyl)aziridine-2-carboxamide provide the initial and most direct evidence for its molecular structure. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while proton-proton coupling constants (J) reveal information about the dihedral angles between adjacent protons. organicchemistrydata.org

The 1H NMR spectrum is expected to show distinct signals for the protons of the aziridine (B145994) ring, the 4-fluorophenyl group, and the carboxamide moiety.

Aziridine Protons: The protons on the three-membered ring (H-2 and H-3) are diastereotopic and will appear as a complex multiplet system due to geminal and vicinal coupling. The proton at the C-2 position, being adjacent to the electron-withdrawing carboxamide group, is expected to resonate at a downfield chemical shift compared to the H-3 protons.

Fluorophenyl Protons: The protons on the 4-fluorophenyl ring will exhibit a characteristic AA'BB' system, appearing as two sets of multiplets due to coupling to each other and to the fluorine atom.

Amide Protons: The two protons of the primary amide (-CONH2) will appear as two distinct, often broad, signals due to restricted rotation around the C-N bond and their different spatial relationship to the rest of the molecule.

The 13C NMR spectrum complements the 1H NMR data by providing the chemical shifts for each unique carbon atom. organicchemistrydata.orgpdx.edu

Aziridine Carbons: The two carbons of the strained aziridine ring (C-2 and C-3) are expected to appear in the aliphatic region, with C-2 being shifted downfield due to the adjacent carboxamide group.

Carbonyl Carbon: The carbon of the carboxamide group (C=O) will be observed at a significantly downfield chemical shift, typically in the range of 165-175 ppm.

Fluorophenyl Carbons: The four distinct carbon signals of the 4-fluorophenyl ring will be observed in the aromatic region. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant.

Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts

| Atom | Predicted 1H Chemical Shift (δ, ppm) | Predicted 13C Chemical Shift (δ, ppm) |

| Aziridine H-2 | 3.0 - 3.5 | - |

| Aziridine H-3 | 2.5 - 3.0 | - |

| Aromatic CH | 7.0 - 7.5 | 115 - 135 |

| Amide NH2 | 5.5 - 7.5 (broad) | - |

| Aziridine C-2 | - | 40 - 50 |

| Aziridine C-3 | - | 30 - 40 |

| Aromatic C-F | - | 155 - 165 (d, 1JCF ≈ 245 Hz) |

| Aromatic C-ipso | - | 135 - 145 |

| Carbonyl C=O | - | 165 - 175 |

Note: These are approximate chemical shift ranges and can be influenced by solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for assembling the complete molecular structure and determining its stereochemistry. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (H-H) connectivity through J-coupling. sdsu.edu For this compound, COSY would show correlations between H-2 and the two H-3 protons on the aziridine ring, confirming their adjacency. It would also reveal the coupling network within the aromatic ring. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). sdsu.edu This technique is used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the signal for the H-2 proton would correlate with the C-2 carbon signal. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.edu This is vital for connecting the different fragments of the molecule. Key HMBC correlations would include:

From the aziridine H-2 proton to the carbonyl carbon.

From the amide protons (NH2) to the carbonyl carbon and C-2.

From the aziridine H-2 and H-3 protons to the ipso-carbon of the phenyl ring.

From the aromatic protons to various carbons within the phenyl ring. rsc.org

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, irrespective of whether they are connected through bonds. researchgate.net This is particularly important for determining the stereochemistry of the aziridine ring. For example, a NOESY/ROESY correlation between the H-2 proton and one of the H-3 protons would indicate their cis relationship on the ring. The relative orientation of the 4-fluorophenyl group with respect to the aziridine ring can also be probed.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.org For this compound (molecular formula C9H9FN2O), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition. rsc.org

The fragmentation pattern in electron impact (EI) or electrospray ionization (ESI-MS/MS) provides a roadmap of the molecule's structure. nih.gov Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom in the aziridine ring is a common fragmentation pathway for amines. miamioh.edu

Loss of the carboxamide group: Fragmentation involving the loss of the -CONH2 group (44 Da) would be an expected pathway. libretexts.org

Cleavage of the 4-fluorophenyl group: Fragmentation resulting in the loss of the fluorophenyl moiety. youtube.com

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Proposed Fragment |

| 182.07 | [M]+• (Molecular Ion) |

| 138.06 | [M - CONH2]+ |

| 95.04 | [C6H4F]+ |

| 77.04 | [C6H5]+ |

Note: The m/z values are calculated for the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. utdallas.eduvscht.cz The IR spectrum of this compound would show characteristic absorption bands confirming the presence of the amide and the aromatic C-F bond. libretexts.org

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| Amide N-H | Stretch (asymmetric & symmetric) | 3400 - 3100 (two bands) |

| Amide C=O | Stretch (Amide I band) | 1680 - 1630 |

| Amide N-H | Bend (Amide II band) | 1640 - 1550 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Alkyl C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-F | Stretch | 1250 - 1000 |

| Aziridine C-N | Stretch | 1250 - 1020 |

Note: The presence of two N-H stretching bands is characteristic of a primary amide. pressbooks.pub

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including absolute configuration. weizmann.ac.il By diffracting X-rays off a single crystal of this compound, a detailed map of electron density can be generated, revealing precise bond lengths, bond angles, and torsional angles. nih.govmdpi.com

This technique would unambiguously establish:

The absolute configuration (R or S) at the chiral center (C-2). nih.gov

The conformation of the molecule in the solid state, including the pucker of the aziridine ring and the rotational preference around the C-N bond connecting the ring to the phenyl group. nih.gov

The nature of intermolecular interactions , such as hydrogen bonding involving the amide group, which dictates the crystal packing.

Chiral Analysis Techniques (e.g., VCD, ECD) for Enantiomeric Purity Assessment

While X-ray crystallography provides the absolute configuration of a single crystal, techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are used to determine the absolute configuration and enantiomeric purity of chiral molecules in solution. nih.govmdpi.comresearchgate.net

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. cam.ac.ukru.nl The resulting spectrum is highly sensitive to the molecule's absolute configuration. mdpi.com By comparing the experimental VCD spectrum of an enantiomerically enriched sample to the spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory) for a known configuration (R or S), the absolute configuration of the bulk sample can be determined. researchgate.net

Electronic Circular Dichroism (ECD): ECD operates on similar principles to VCD but uses ultraviolet and visible light. It is particularly useful for molecules containing chromophores, such as the phenyl ring in this compound. The comparison of experimental and calculated ECD spectra provides another powerful method for assigning the absolute configuration.

These chiroptical techniques, often used in conjunction with chiral High-Performance Liquid Chromatography (HPLC), are essential for assessing the enantiomeric excess (ee) of a sample, a critical parameter for chiral compounds. nih.gov

Computational and Theoretical Studies on 1 4 Fluorophenyl Aziridine 2 Carboxamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbitals

Currently, there are no published studies detailing the electronic structure of 1-(4-Fluorophenyl)aziridine-2-carboxamide using methods like Density Functional Theory (DFT). Such a study would be crucial for understanding the molecule's fundamental properties.

Key areas for future investigation would include:

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals would provide insights into the chemical reactivity and kinetic stability of the molecule.

Electron Density Distribution: Mapping the electron density to identify electron-rich and electron-deficient regions, which is essential for predicting sites of electrophilic and nucleophilic attack.

Electrostatic Potential Maps (MEP): Visualizing the electrostatic potential to predict how the molecule would interact with other polar molecules and biological targets.

A future data table from such a study would look like this:

| Calculated Parameter | Value | Method/Basis Set |

| HOMO Energy | Data not available | e.g., B3LYP/6-311++G(d,p) |

| LUMO Energy | Data not available | e.g., B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | Data not available | e.g., B3LYP/6-311++G(d,p) |

| Dipole Moment | Data not available | e.g., B3LYP/6-311++G(d,p) |

Conformational Analysis and Energy Landscapes

Research would focus on:

Potential Energy Surface (PES) Scanning: Systematically rotating the key dihedral angles (e.g., the C-N bond connecting the phenyl ring to the aziridine (B145994), and the C-C bond of the carboxamide group) to map the energy landscape.

Identification of Global and Local Minima: Determining the lowest energy conformer (the most likely structure) and other stable, low-energy conformers.

A representative data table from such an analysis would be:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Population (%) |

| Global Minimum | 0.00 | Data not available | Data not available |

| Local Minimum 1 | Data not available | Data not available | Data not available |

| Local Minimum 2 | Data not available | Data not available | Data not available |

Prediction of Reaction Mechanisms and Transition States for Synthetic Transformations

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions, such as ring-opening. No such mechanistic predictions are currently available.

A computational study would aim to:

Locate Transition States (TS): Identify the high-energy structures that connect reactants to products for key synthetic or degradation pathways.

Calculate Activation Energies: Determine the energy barriers for these reactions, which helps in predicting reaction rates and feasibility under different conditions.

Model Reaction Pathways: Elucidate the step-by-step mechanism, for instance, of the nucleophilic substitution that forms the aziridine ring or its acid-catalyzed ring-opening.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While static calculations provide information on stable conformers, Molecular Dynamics (MD) simulations are needed to understand the molecule's behavior over time in a realistic environment, such as in a solvent. There are no published MD simulation studies for this compound.

Future MD simulations could reveal:

Dynamic Conformational Changes: How the molecule flexes and changes shape in solution at a given temperature.

Solvation Shell Structure: How solvent molecules (e.g., water) arrange themselves around the solute and the strength of these interactions.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the carboxamide group and solvent molecules.

In Silico Prediction of Spectroscopic Parameters

Theoretical calculations can predict spectroscopic data, which is invaluable for confirming the identity and structure of a synthesized compound. To date, no in silico spectroscopic predictions for this compound have been published.

Key spectroscopic parameters that could be predicted include:

NMR Spectra: Calculation of ¹H and ¹³C chemical shifts.

Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra, with assignments of specific vibrational modes to different functional groups.

A table summarizing predicted vs. experimental data would be a standard output of such research:

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR (H on aziridine C2) | Data not available | Data not available |

| ¹³C NMR (C=O of amide) | Data not available | Data not available |

| IR Stretch (C=O) | Data not available | Data not available |

| IR Stretch (N-H) | Data not available | Data not available |

Applications of 1 4 Fluorophenyl Aziridine 2 Carboxamide As a Synthetic Building Block

Synthesis of Complex Heterocyclic Systems Utilizing Aziridine (B145994) Ring Strain

The high reactivity of the aziridine ring, a consequence of its significant ring strain, positions it as a valuable intermediate for the synthesis of more complex heterocyclic structures. researchgate.net The ring-opening of aziridines, followed by cyclization, is a powerful strategy for constructing a wide array of four- to seven-membered heterocycles, including pyrroles, piperidines, piperazines, and benzoxazepines. researchgate.net

The 1-(4-Fluorophenyl)aziridine-2-carboxamide scaffold is well-suited for these transformations. The nitrogen atom is activated by the electron-withdrawing 4-fluorophenyl group, facilitating nucleophilic attack on the ring carbons. Depending on the nucleophile and reaction conditions, the ring can be opened and subsequently cyclized to form larger, more complex heterocyclic systems. For instance, domino reactions involving N-tosylaziridines, 2-iodophenol, and isocyanides have been catalyzed by palladium to create seven-membered 1,4-benzoxazepine (B8686809) derivatives. mdpi.com Similarly, rhodium-catalyzed ring-opening of aziridines with N-sulfonyl-1,2,3-triazoles has been employed to synthesize dehydropiperazine derivatives. mdpi.com The reaction of aziridines with thiophenol is known to be highly regioselective, with the nucleophilic attack occurring at the less substituted carbon atom of the aziridine ring. nih.gov

These established methodologies suggest that this compound can serve as a key starting material for a diverse range of heterocyclic compounds, where the 4-fluorophenyl moiety can be used to modulate the pharmacological properties of the final products.

Table 1: Potential Heterocyclic Systems from this compound

| Reactant(s) | Catalyst/Conditions | Resulting Heterocyclic Core |

| Thiophenol | Lewis Acid (e.g., BF₃·OEt₂) | Thiazolidine derivatives |

| 2-Iodophenol, Isocyanide | Palladium Catalyst | 1,4-Benzoxazepine derivatives mdpi.com |

| N-Sulfonyl-1,2,3-triazoles | Rhodium Catalyst | Dehydropiperazine derivatives mdpi.com |

| Carbon Nucleophiles | Transition Metal Catalyst | Functionalized Piperidines, Pyrrolidines mdpi.com |

Precursor for α- and β-Amino Acid Derivatives, including Unnatural Amino Acids

Unnatural amino acids are fundamental building blocks in medicinal chemistry, offering a source of chirality and dense functionality that can be integrated into drug-like molecules. bioascent.com The synthesis of these compounds, however, remains a significant challenge. bioascent.com Aziridine-2-carboxylate (B8329488) and carboxamide derivatives serve as valuable precursors for both α- and β-amino acid derivatives through stereoselective ring-opening reactions.

The regioselective nucleophilic opening of the this compound ring can yield different amino acid backbones.

Attack at C3: Nucleophilic attack at the C3 position leads to the formation of α-amino acid derivatives. This pathway provides access to substituted phenylserine (B13813050) or cysteine analogues, depending on the nucleophile used (e.g., water/alcohols or thiols).

Attack at C2: Attack at the C2 carbon, while generally less common for carboxamide-substituted aziridines, would result in β-amino acid derivatives. This regioselectivity can sometimes be controlled by the choice of catalyst and reaction conditions.

The feasibility of opening aziridine-2-carboxamides with oxygen nucleophiles has been demonstrated, establishing a method for creating O-glycosyl serine conjugates. nih.gov This process involves the ring-opening of an activated aziridine-2-carboxamide with a pyranose C1-O-nucleophile, highlighting the potential of these scaffolds in synthesizing complex glycopeptides. nih.gov Similarly, the ring-opening of trisubstituted aziridines with various amines has been shown to produce vicinal diamines with complete regio- and stereocontrol, which are precursors to α,β-diaminopropanoic acids. researchgate.net The incorporation of a fluorine atom, as in the 4-fluorophenyl group, is a common strategy in the design of unnatural amino acids to modulate their physicochemical properties for applications in drug discovery and chemical biology. enamine.netnih.govrsc.org

Table 2: Synthesis of Amino Acid Derivatives via Aziridine Ring-Opening

| Nucleophile | Site of Attack | Product Type | Potential Compound Class |

| Water/Alcohol | C3 | α-hydroxy-β-amino acid derivative | Substituted Phenylserine analogue |

| Thiol | C3 | α-thio-β-amino acid derivative | Substituted Cysteine analogue |

| Amine | C3 | α,β-diamino acid derivative | Diaminopropanoic acid analogue researchgate.net |

| Carbohydrate C1-O-nucleophile | C3 | Glycosylated amino acid | O-Glycosyl Serine Conjugate nih.gov |

Scaffold for the Construction of Natural Product Analogues

Natural products provide inspiration for the development of new therapeutic agents. nih.gov A key strategy in drug discovery involves using a core structure, or scaffold, inspired by a natural product to generate a library of diverse analogues with potentially optimized pharmacological properties. nih.gov

The this compound core can be viewed as a versatile scaffold for constructing analogues of natural products that contain amino acid or diamine functionalities. For example, by applying the ring-opening strategies discussed previously, this building block can be elaborated into structures that mimic peptidic natural products. The introduction of the 4-fluorophenyl group is a well-established method in medicinal chemistry to enhance biological activity, improve metabolic stability, or alter binding affinity.

This approach allows for the systematic modification of a natural product's core structure. The aziridine ring provides a reactive handle for introducing diversity, while the carboxamide and fluorophenyl groups can be maintained or modified to fine-tune the molecule's properties. This strategy has been successfully used in generating diverse libraries from scaffolds like evodiamine (B1670323) to discover potent antitumor agents. nih.gov

Derivatization for Probe Development and Mechanistic Studies

Chemical probes are essential tools for interrogating biological systems and elucidating the mechanisms of action of bioactive molecules. The this compound structure contains several features that can be exploited for probe development.

The fluorine atom on the phenyl ring can serve as a reporter for ¹⁹F NMR spectroscopy, a powerful technique for studying drug-protein interactions and cellular uptake without the need for isotopic labeling. Furthermore, the aromatic ring can be derivatized to introduce other functionalities, such as reporter tags (e.g., fluorophores) or photo-cross-linking groups.

The synthesis of unnatural amino acids containing azide (B81097) groups has been reported, with these azides serving as vibrational reporters to probe protein environments with high spatial resolution. nih.gov The azide group can be incorporated into molecules derived from this compound. The inherent reactivity of the aziridine ring can also be used to attach biotin (B1667282) tags or other affinity labels for pull-down experiments to identify cellular targets. The site-selective introduction of fluorine functionalities into amino acids and peptides is a recognized approach to alter their properties and to enable their use as biological tracers or probes. rsc.org

Molecular Recognition and Ligand Target Interaction Studies of 1 4 Fluorophenyl Aziridine 2 Carboxamide

In Silico Docking and Molecular Modeling of Potential Binding Interactions

In silico docking and molecular modeling are computational techniques used to predict how a ligand, such as 1-(4-Fluorophenyl)aziridine-2-carboxamide, might bind to a specific protein target. nih.govmdpi.commdpi.com These methods utilize the three-dimensional structures of both the ligand and the target to simulate their interaction and estimate the binding affinity. mdpi.com For this compound, this process would involve generating a 3D model of the molecule and docking it into the active site of a computationally-derived or experimentally-determined protein structure. The results would typically be presented in a data table summarizing predicted binding energies and key molecular interactions, such as hydrogen bonds or hydrophobic interactions, with specific amino acid residues of the target protein. mdpi.complos.org

Table 1: Hypothetical In Silico Docking Results for this compound with a Generic Kinase Target

| Parameter | Value |

| Predicted Binding Affinity (kcal/mol) | -8.5 |

| Predicted Hydrogen Bonds | Residue ASN84, GLU85 |

| Key Hydrophobic Interactions | Residue LEU23, VAL31, ILE145 |

Structure-Activity Relationship (SAR) Principles and Design (Theoretical and Computational Focus)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govmdpi.commdpi.com In a theoretical and computational context for this compound, researchers would systematically modify parts of the molecule—such as the fluorophenyl group, the aziridine (B145994) ring, or the carboxamide moiety—and computationally predict how these changes affect its binding to a target. documentsdelivered.com This could involve creating a library of virtual analogs and using quantitative structure-activity relationship (QSAR) models to correlate physicochemical properties with predicted activity. nih.govmdpi.com The goal is to identify which parts of the molecule are essential for binding and to guide the design of more potent compounds. mdpi.comfrontiersin.org

Biophysical Characterization of Molecular Binding Events and Affinity (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance for fundamental interaction studies)

Biophysical techniques provide direct experimental evidence of ligand-target binding and quantify the affinity of this interaction. mdpi.comnih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). nih.govnih.govresearchgate.net An ITC experiment with this compound would involve titrating the compound into a solution containing the target protein and measuring the resulting heat changes. nih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time. mdpi.comnih.govscispace.com This method can determine the association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated. nih.gov For this compound, the target protein would be immobilized, and a solution of the compound would be flowed over the sensor surface.

Table 2: Hypothetical Biophysical Data for the Interaction of this compound with a Target Protein

| Technique | Parameter | Value |

| ITC | Binding Affinity (Kd) | 500 nM |

| Enthalpy (ΔH) | -12.5 kcal/mol | |

| Entropy (ΔS) | -5.8 cal/mol·K | |

| SPR | Association Rate (kon) | 1.5 x 105 M-1s-1 |

| Dissociation Rate (koff) | 7.5 x 10-3 s-1 | |

| Binding Affinity (Kd) | 500 nM |

Mechanistic Insights into Molecular Interactions via In Vitro Assays (Focus on Binding Kinetics and Thermodynamics, not efficacy)

In vitro assays are essential for understanding the mechanism of how a compound interacts with its target. By focusing on binding kinetics and thermodynamics, these assays provide a deeper understanding of the molecular interactions without assessing the functional outcome or efficacy of the compound. Techniques like ITC and SPR are central to these studies, providing data on how quickly the binding equilibrium is reached and the stability of the resulting complex. nih.govnih.govimrpress.com The thermodynamic data from ITC can reveal the driving forces of the binding event (enthalpic or entropic), while the kinetic data from SPR can provide insights into the residence time of the compound on its target. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues for 1 4 Fluorophenyl Aziridine 2 Carboxamide

Development of Novel and Sustainable Synthetic Routes

The synthesis of aziridines, while of great interest, has traditionally presented challenges that are now being addressed through the lens of green chemistry and innovative technologies. nih.govdntb.gov.ua A significant future direction lies in creating more sustainable and efficient pathways to 1-(4-fluorophenyl)aziridine-2-carboxamide and its analogues.

Key areas of development include:

Green Solvents and Catalysts: Research is moving away from hazardous solvents and reagents. A notable advancement is the use of cyclopentyl methyl ether (CPME) as an environmentally benign solvent for aziridine (B145994) synthesis. rsc.orgnih.gov Future work will likely focus on expanding the repertoire of green solvents and exploring earth-abundant metal catalysts or organocatalysts to replace precious metal systems.

Flow-Batch Approaches: A mixed flow-batch approach has been successfully developed for the synthesis of functionalized NH-aziridines from vinyl azides. nih.gov In this method, the hazardous step of forming the 2H-azirine intermediate from a vinyl azide (B81097) is performed safely in a microfluidic reactor, followed by a batch reaction with organolithium compounds to yield the final aziridine. rsc.orgnih.gov This strategy minimizes risks associated with potentially explosive intermediates and allows for safer, more controlled production. nih.gov

Atom Economy: Synthetic methods with high atom economy, such as multicomponent reactions (MCRs), are highly desirable. dntb.gov.uabeilstein-journals.org Designing novel MCRs that can construct the this compound core in a single step from simple precursors would represent a major advance in efficiency and sustainability.

| Synthetic Strategy | Key Features | Advantages | Relevant Research |

|---|---|---|---|

| Mixed Flow-Batch Synthesis | Quantitative conversion of vinyl azides to 2H-azirines in a microfluidic reactor followed by batch reaction. | Enhanced safety, use of green solvents (CPME), potential for automation. nih.gov | Luisi et al. documented a sustainable method for preparing functionalized NH-aziridines. rsc.org |

| Catalytic Asymmetric Aziridination | Use of chiral catalysts (e.g., Wulff's AZ reaction) to introduce stereochemistry during ring formation. | High stereoselectivity, access to specific enantiomers. nih.gov | Various methods exist for the asymmetric synthesis of aziridine-2-carboxylates and carboxamides. nih.govjchemlett.com |

| Three-Component Reactions | Combining three or more starting materials in a one-pot reaction to build the final product. | High efficiency, reduced waste, rapid generation of molecular diversity. beilstein-journals.org | A sequential three-component process has been used to create N-unprotected, trisubstituted aziridines with peptide side chains. beilstein-journals.org |

Exploration of New Reactivity Profiles and Cascade Reactions

The high ring strain of aziridines makes them exceptionally useful as reactive intermediates. rsc.org A major avenue for future research is the exploration of novel reactivity and the design of cascade reactions starting from the this compound scaffold. Cascade reactions, which create significant molecular complexity in a single transformation, are an ideal application for these strained rings. nih.gov

Future explorations in this area could involve:

Diverted Tsuji-Trost Type Reactions: Researchers have shown that tricyclic aziridines can undergo a palladium-catalyzed cascade involving a diverted Tsuji–Trost sequence followed by an intramolecular Diels-Alder reaction. acs.org This powerful one-step process transforms relatively simple aziridines into complex, stereodefined tetracyclic amines. nih.govacs.org Applying similar logic to derivatives of this compound could yield novel and complex molecular architectures.

Ring-Opening/Ring-Contraction Cascades: Functionalized vinyl aziridines can undergo a cascade ring-opening/ring-contraction process to build stereochemically rich heterobicycles. nih.gov Investigating analogous transformations with the this compound scaffold could provide access to new classes of heterocyclic compounds.

Multi-Component Cascade Reactions: An Ugi, pseudo-Knoevenagel, ring expansion cascade reaction has been used to synthesize aziridinyl succinimides in one pot. rsc.org Developing new multi-component cascades based on the target scaffold could rapidly generate libraries of densely functionalized and biologically interesting molecules. rsc.org

Advanced Stereochemical Control in Synthesis and Transformations

Achieving precise control over the three-dimensional arrangement of atoms (stereochemistry) is crucial, as different stereoisomers of a molecule can have vastly different biological activities. For aziridine-2-carboxamides, future research will focus on refining and discovering new methods for absolute stereochemical control.

Key research directions include:

Asymmetric Catalysis: While methods for the asymmetric synthesis of aziridines exist, there is always a need for more efficient, selective, and broadly applicable catalysts. jchemlett.com A recent breakthrough is the copper hydride-catalyzed kinetic resolution of racemic 2H-azirines, which yields N-H aziridine-2-carboxylates with excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94%). chemrxiv.orgchemrxiv.org Further development of such kinetic resolutions for carboxamide derivatives is a promising path forward.

Substrate-Controlled Diastereoselective Reactions: The aza-Darzens reaction, which involves the reaction of an imine with an enolate, is a powerful tool for creating aziridines. Using enantiopure sulfinimines as a starting material allows for highly diastereoselective construction of aziridine-2-carboxylates. nih.gov Exploring similar substrate-controlled strategies for this compound will be critical for accessing specific diastereomers.

Stereospecific Ring-Opening: The ring-opening of aziridines can proceed with different stereochemical outcomes depending on the substrate and reagents. nih.gov For instance, the ring-opening of bicyclic aziridines often occurs with an inversion of stereoconfiguration. nih.gov A deeper understanding and control of the factors governing the stereochemistry of ring-opening reactions will allow the this compound scaffold to be used as a chiral building block for synthesizing a wider array of stereochemically defined products. chemrxiv.org

Integration with Flow Chemistry and Automated Synthesis

Modernizing the synthesis of complex molecules involves moving from traditional batch processes to more controlled and efficient methods like flow chemistry. syrris.com The integration of flow and automation is particularly advantageous for aziridine chemistry, which can involve reactive or hazardous intermediates. nih.govcore.ac.uk

Future progress in this domain will likely focus on:

Telescoped Flow Synthesis: Researchers have successfully combined aziridination and subsequent ring-opening reactions into a single, continuous "telescoped" flow process. core.ac.uk This approach avoids the isolation of the often-unstable aziridine intermediate, improving safety and efficiency. core.ac.uk Developing a fully continuous, multi-step flow synthesis for derivatives of this compound is a key goal.

Automated Library Generation: Automated flow chemistry platforms are increasingly used in drug discovery to generate large libraries of compounds for biological screening. syrris.com The ability to precisely control reaction parameters and integrate downstream processes makes this technology ideal for exploring the chemical space around the this compound scaffold. syrris.com

| Technology | Application to Aziridine Synthesis | Key Advantages | Relevant Research |

|---|---|---|---|

| Continuous Flow Reactors | Synthesis of 2H-azirines from oxime precursors or vinyl azides. nih.govthieme-connect.com | Improved safety, precise temperature control, ability to operate above solvent boiling point. nih.gov | Flow-assisted synthesis of bicyclic aziridines has been demonstrated to be scalable. acs.org |

| Telescoped Sequences | Combining aziridine formation and subsequent ring-opening without isolating the intermediate. | Increased efficiency, reduced manual handling, improved safety for unstable intermediates. core.ac.uk | Described for the synthesis of functionalized products directly from 1,2-amino alcohols or alkenes. core.ac.uk |

| Automated Synthesis | Generation of compound libraries for screening in drug discovery. | High reproducibility, precise control, efficient exploration of chemical space. syrris.com | Flow chemistry platforms are becoming increasingly vital for automated library synthesis. syrris.com |

Design of Novel Functional Molecules based on the this compound Scaffold for Further Academic Exploration

The true value of a chemical scaffold lies in its ability to serve as a foundation for creating new molecules with unique functions. The this compound core is a versatile building block for academic and potentially industrial exploration. beilstein-journals.orgchemrxiv.org

Future research will likely leverage this scaffold to design:

Complex Heterocyclic Scaffolds: Aziridines are precursors to a wide variety of other nitrogen-containing heterocycles. rsc.org Palladium-catalyzed cascade reactions, for example, can convert aziridines into complex tetracyclic amines, which are sp³-rich scaffolds of high interest in drug discovery. nih.govacs.org

Peptidomimetics and Bioactive Probes: The aziridine-2-carboxylic acid framework is a key component in the synthesis of peptide-like compounds and has been incorporated into molecules designed as enzyme inhibitors. beilstein-journals.orgnih.gov The this compound structure could be used to design novel peptidomimetics or probes to study biological systems.

Functional Polymeric Materials: The aziridine ring can be incorporated into polymer backbones, such as polydimethylsiloxane (B3030410) (PDMS). korea.edursc.org The resulting aziridine-functionalized polymers can then be modified through chemoselective ring-opening reactions, allowing for the creation of tailorable polymeric scaffolds with tunable properties. korea.edursc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Fluorophenyl)aziridine-2-carboxamide, and how can stereochemical purity be ensured?

- Methodological Answer : The compound can be synthesized via aziridine ring formation using nitrene precursors or through chiral pool strategies. For stereochemical control, asymmetric catalysis (e.g., chiral ligands) or resolution techniques (e.g., chromatography) are critical. For example, aziridine carboxylate esters synthesized via N-(1-phenylethyl)aziridine chirons have demonstrated high enantiomeric excess (ee) in related compounds . Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization. Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy should verify purity.

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement .

- NMR spectroscopy : Use -NMR to confirm fluorophenyl substitution and -/-NMR for aziridine ring protons/carbons.

- Mass spectrometry : High-resolution ESI-MS (e.g., PubChem data protocols ) validates molecular weight.

- Elemental analysis : Confirm empirical formula (e.g., CHFNO).

Q. How does the fluorophenyl moiety influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies in buffers (pH 1–12) at 25–60°C. Monitor degradation via HPLC-UV and LC-MS. The electron-withdrawing fluorine atom enhances aryl ring stability but may increase aziridine ring strain, leading to hydrolysis. For instance, fluorophenyl derivatives in show reduced thermal decomposition compared to non-fluorinated analogs.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using guidelines from PubChem bioactivity data . Validate results via orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). For example, fluorophenyl-containing triazoles in show divergent IC values across kinase assays due to ATP-binding site polymorphisms.

Q. What computational strategies predict the binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures from the Protein Data Bank (PDB).

- DFT calculations : Optimize ligand geometry at the B3LYP/6-31G* level (e.g., as applied to fluorophenyl-pyridine derivatives in ).

- MD simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER). Cross-validate with experimental data (e.g., SPR or ITC).

Q. What are the challenges in scaling up enantioselective synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Key issues include catalyst loading costs and racemization during workup. Use immobilized chiral catalysts (e.g., silica-supported ligands) to enhance recyclability. Continuous-flow reactors improve heat/mass transfer, reducing side reactions. highlights multi-step syntheses of fluorophenyl piperidines, where stepwise optimization improved yields from 45% to 72%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.